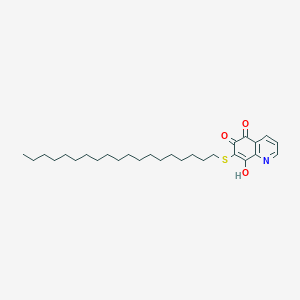
Thiourea, N-butyl-N'-(2-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-butyl-N’-(2-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This specific compound features a butyl group and a 2-iodophenyl group attached to the nitrogen atoms, making it a unique derivative of thiourea.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-butyl-N’-(2-iodophenyl)- typically involves the reaction of N-butylthiourea with 2-iodoaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common reagents used in industrial synthesis include hydrogen sulfide, calcium cyanamide, and carbon dioxide.
化学反应分析
Types of Reactions
Thiourea, N-butyl-N’-(2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学研究应用
Thiourea, N-butyl-N’-(2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of Thiourea, N-butyl-N’-(2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity. It can also interact with cellular receptors and signaling pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound, which lacks the butyl and 2-iodophenyl groups.
N,N’-dibutylthiourea: A derivative with two butyl groups attached to the nitrogen atoms.
N-phenylthiourea: A derivative with a phenyl group attached to one of the nitrogen atoms.
Uniqueness
Thiourea, N-butyl-N’-(2-iodophenyl)- is unique due to the presence of both a butyl group and a 2-iodophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
53305-95-6 |
|---|---|
分子式 |
C11H15IN2S |
分子量 |
334.22 g/mol |
IUPAC 名称 |
1-butyl-3-(2-iodophenyl)thiourea |
InChI |
InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI 键 |
BPDVASOKFIGPIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=S)NC1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


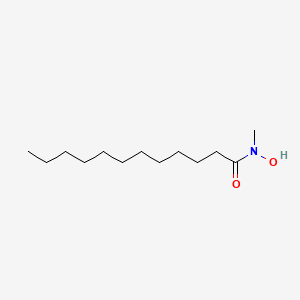
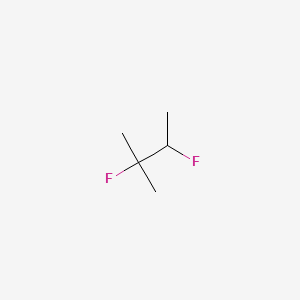
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)


![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
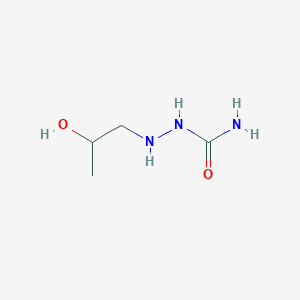
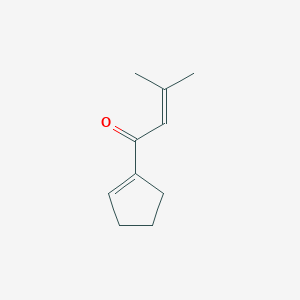
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


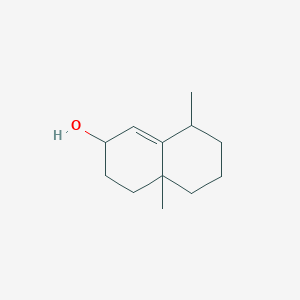
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
